C18H13ClN2O2

Immunology Rac GTPase Signaling DOCK2 GEF Assay

CPYPP is a reversible DOCK2-Rac1 inhibitor (IC50=22.8µM) that simultaneously targets DOCK1, DOCK2, and DOCK5 in the DOCK-A subfamily. Unlike selective probes (e.g., TBOPP for DOCK1, DOCK5-IN-1), CPYPP enables multi-DOCK-A blockade essential for studying functional redundancy in Rac signaling. Validated at 100µM in lymphocyte chemotaxis assays and HER2+ breast cancer migration models. In vivo dosing at 250mg/kg i.p. achieves 11.3µM plasma levels. Choose CPYPP for robust, publication-proven DOCK-A inhibition.

Molecular Formula C18H13ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B8723462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H13ClN2O2
Molecular FormulaC18H13ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)O
InChIInChI=1S/C18H13ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)
InChIKeyHMIZBFXFFBXNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C18H13ClN2O2 (CPYPP) for DOCK2-Mediated Rac Signaling: Molecular Profile and Baseline Specifications


The compound with molecular formula C18H13ClN2O2 (MW: 324.76) is chemically identified as 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, commonly referred to as CPYPP . This small molecule functions as an inhibitor of the dedicator of cytokinesis 2 (DOCK2) protein, specifically targeting the DOCK2-Rac1 protein-protein interaction [1]. CPYPP binds to the DOCK2 DHR-2 (Dock Homology Region-2) domain in a reversible manner, thereby inhibiting the guanine nucleotide exchange factor (GEF) activity required for Rac1 activation . As a chemical probe for studying Rho GTPase signaling in immunology and oncology, CPYPP is supplied with standard purity specifications of ≥98% by HPLC and demonstrates solubility in DMSO suitable for in vitro and in vivo experimental workflows [2].

C18H13ClN2O2 (CPYPP) Procurement: Why Alternative DOCK Inhibitors Cannot Be Substituted


The DOCK (Dedicator of Cytokinesis) family consists of 11 structurally and functionally distinct members (DOCK1-11) classified into four subfamilies (DOCK-A through DOCK-D) [1]. While numerous small-molecule probes target this family, their selectivity profiles vary substantially; a compound that potently inhibits DOCK1 (e.g., TBOPP with IC50 = 8.4 µM) or DOCK5 (e.g., DOCK5-IN-1) does not automatically translate to comparable inhibition of DOCK2, and vice versa [2]. CPYPP occupies a specific selectivity niche: it inhibits DOCK2 (IC50 = 22.8 µM), DOCK1 (DOCK180), and DOCK5, while exhibiting reduced activity against DOCK9 [3]. Substituting CPYPP with a DOCK2-selective analog like DOCK2-IN-1 (IC50 = 19.1 µM) or a DOCK1-selective inhibitor like TBOPP would fundamentally alter the pharmacological profile of the experiment, confounding interpretation of Rac-mediated signaling outcomes . Procurement decisions must therefore be guided by the specific DOCK family inhibition profile required for the experimental model.

C18H13ClN2O2 (CPYPP) Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and In Vivo Exposure


Direct DOCK2 GEF Activity Inhibition: CPYPP IC50 Compared to Analog DOCK2-IN-1

CPYPP inhibits the guanine nucleotide exchange factor (GEF) activity of the DOCK2 DHR-2 domain toward Rac1 with an IC50 of 22.8 µM [1]. This inhibition is dose-dependent and reversible . Its close structural analog, DOCK2-IN-1 (compound 3), demonstrates an IC50 of 19.1 µM in the same biochemical assay . While DOCK2-IN-1 shows slightly higher potency (difference of 3.7 µM), CPYPP remains the reference compound for DOCK2 inhibition due to its extensive validation in both biochemical and cellular contexts.

Immunology Rac GTPase Signaling DOCK2 GEF Assay

DOCK Family Selectivity Profile: CPYPP Multi-Target Engagement Versus DOCK1-Selective TBOPP

CPYPP exhibits a broad DOCK family inhibition profile: in addition to DOCK2 (IC50 = 22.8 µM), it also inhibits DOCK1 (DOCK180) and DOCK5, while showing reduced activity against DOCK9 [1]. In contrast, TBOPP is a highly selective DOCK1 inhibitor with an IC50 of 8.4 µM and a Kd of 7.1 µM for the DOCK1 DHR-2 domain . CPYPP's multi-DOCK engagement is relevant for experiments where pan-DOCK-A subfamily inhibition (DOCK1, DOCK2, DOCK5) is desired, whereas TBOPP is unsuitable for models requiring DOCK2 blockade.

DOCK Family Selectivity Rac Signaling Chemical Probe Characterization

In Vivo Plasma Exposure: CPYPP Intraperitoneal Versus Intravenous Administration

The route of administration critically impacts CPYPP plasma concentration in mice. Intravenous (IV) injection of 2.5 mg/kg yields a plasma concentration of only 2.4 µM at 30 minutes [1][2]. In contrast, intraperitoneal (IP) injection of 250 mg/kg achieves plasma concentrations of 11.3 µM at 30 minutes and 10.9 µM at 1 hour . This 4.7-fold increase in peak exposure (11.3 µM vs. 2.4 µM) demonstrates that IP administration is required to achieve plasma levels exceeding the in vitro IC50 (22.8 µM), albeit at a much higher dose.

Pharmacokinetics In Vivo Dosing Mouse Models

Solubility for In Vitro and In Vivo Formulation: CPYPP DMSO Solubility

CPYPP demonstrates high solubility in DMSO, with reported values ranging from 20 mM (6.5 mg/mL) to 200.14 mM (65 mg/mL) at 25°C, depending on the supplier and batch . This solubility profile supports the preparation of concentrated stock solutions for in vitro assays and facilitates formulation for in vivo administration (e.g., 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O) . The compound is insoluble in water and ethanol, necessitating DMSO-based stock preparation .

Compound Solubility Formulation In Vitro Assays

Purity and Analytical Characterization: CPYPP Batch Consistency

Commercial suppliers consistently report CPYPP purity of ≥98% as determined by HPLC analysis [1]. Specific batch analyses show purity values of 98.56% (Selleck) and 98.51% (MedChemExpress), with NMR confirmation of structural identity . This high and consistent purity across vendors minimizes batch-to-batch variability, a critical factor for reproducible biological assays.

Compound Purity Quality Control HPLC Analysis

Cellular Functional Activity: CPYPP Inhibition of Chemotaxis and T Cell Activation

In cellular assays, treatment of lymphocytes with CPYPP (typically at 100 µM) blocks both chemokine receptor-mediated and antigen receptor-mediated Rac activation, resulting in marked reduction of chemotactic responses and T cell activation [1]. This functional outcome is a direct consequence of DOCK2 inhibition and has been validated in both mouse and human primary cells [2]. While quantitative IC50 values in these cellular assays are less precisely defined than biochemical GEF assays, the functional blockade at 100 µM is well-documented and serves as a benchmark for cellular efficacy.

Lymphocyte Migration Chemotaxis T Cell Activation

C18H13ClN2O2 (CPYPP) Optimal Application Scenarios: Immunology, Oncology, and Chemical Biology


Inhibition of DOCK2-Mediated Lymphocyte Migration in In Vitro Chemotaxis Assays

CPYPP is directly applicable for in vitro studies examining the role of DOCK2 in lymphocyte chemotaxis. Primary mouse or human T cells and B cells treated with 100 µM CPYPP exhibit significant reduction in migration toward chemokine gradients (e.g., CXCL12, CCL19) [1]. This application leverages the compound's well-validated cellular activity and is supported by the original characterization studies [2].

Attenuation of HER2-Mediated Breast Cancer Cell Migration In Vitro

In oncology research, CPYPP has been demonstrated to block HER2-induced Rac activation and subsequent cell migration in breast cancer cell lines [1]. Treatment with 100 µM CPYPP inhibits Rac activation downstream of HER2, supporting its use as a chemical probe for investigating DOCK1-dependent migration in HER2+ breast cancer models [2].

In Vivo Studies of Inflammatory Responses Using Intraperitoneal Dosing in Mice

For in vivo applications requiring systemic DOCK2 inhibition, CPYPP can be administered via intraperitoneal injection at 250 mg/kg to achieve plasma concentrations of 11.3 µM at 30 minutes [1]. This dosing regimen has been used to reduce lymphocyte migration to peripheral lymph nodes in adoptive transfer models [2]. Researchers should plan procurement quantities accordingly, as high doses are required for in vivo efficacy.

Pan-DOCK-A Subfamily Inhibition in Compensatory Signaling Studies

CPYPP's ability to inhibit DOCK1 (DOCK180), DOCK2, and DOCK5 makes it a valuable tool for investigating functional redundancy and compensatory signaling within the DOCK-A subfamily [1]. In contrast to selective inhibitors like TBOPP (DOCK1-selective) or DOCK5-IN-1, CPYPP enables simultaneous blockade of multiple DOCK-A members, which may be necessary to observe phenotypes in systems with overlapping DOCK functions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for C18H13ClN2O2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.